1-(2,4-Dimethylphenyl)piperidin-2-one
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Overview
Description
1-(2,4-Dimethylphenyl)piperidin-2-one is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the piperidin-2-one structure. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylacetonitrile with piperidine under basic conditions, followed by cyclization to form the desired product . Another approach involves the use of Grignard reagents to introduce the 2,4-dimethylphenyl group onto a piperidinone precursor .
Industrial Production Methods: Industrial production often employs continuous flow reactions for efficiency and scalability. For instance, the reaction of 2,4-dimethylphenylacetonitrile with piperidine can be carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
1-(2,4-Dimethylphenyl)piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives are known to modulate neurotransmitter systems, which could be relevant in the treatment of neurological disorders . The exact pathways and molecular targets involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
- 1-(2,3-Dimethylphenyl)piperidin-2-one
- 1-(2,5-Dimethylphenyl)piperidin-2-one
- 1-(2,6-Dimethylphenyl)piperidin-2-one
Comparison: 1-(2,4-Dimethylphenyl)piperidin-2-one is unique due to the specific positioning of the methyl groups on the aromatic ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties. For instance, the 2,4-dimethyl substitution pattern may result in different steric and electronic effects compared to other isomers, potentially leading to variations in pharmacological activity and chemical reactivity .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10-6-7-12(11(2)9-10)14-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
WBSWLNULYNMDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCCC2=O)C |
Origin of Product |
United States |
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